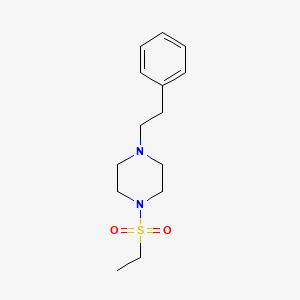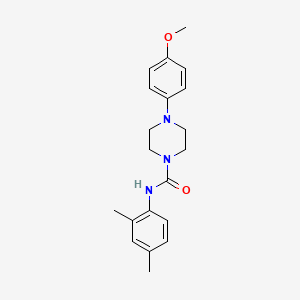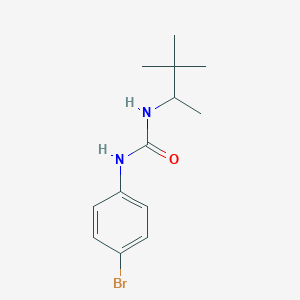
1-(ethylsulfonyl)-4-(2-phenylethyl)piperazine
Overview
Description
1-(Ethylsulfonyl)-4-(2-phenylethyl)piperazine, also known as EPP, is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. EPP is a synthetic compound that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
1-(ethylsulfonyl)-4-(2-phenylethyl)piperazine acts as a partial agonist at serotonin and dopamine receptors, which results in the modulation of neurotransmitter release. This compound has been found to increase the release of serotonin and dopamine in the prefrontal cortex, which is involved in the regulation of mood and behavior. This compound has also been found to decrease the release of glutamate, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of mood and behavior, and the reduction of anxiety and stress. This compound has also been found to have anti-inflammatory effects, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
1-(ethylsulfonyl)-4-(2-phenylethyl)piperazine has several advantages for lab experiments, including its synthetic availability, its specificity for serotonin and dopamine receptors, and its potential therapeutic applications. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 1-(ethylsulfonyl)-4-(2-phenylethyl)piperazine, including the development of more efficient synthesis methods, the determination of its safety and efficacy in human trials, and the exploration of its potential therapeutic applications in the treatment of drug addiction and alcoholism. Further studies are also needed to determine the optimal dosage and administration of this compound for therapeutic use.
Scientific Research Applications
1-(ethylsulfonyl)-4-(2-phenylethyl)piperazine has been studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and antipsychotic agent. This compound has been found to have an affinity for serotonin and dopamine receptors, which are involved in the regulation of mood and behavior. This compound has also been studied for its potential use in the treatment of drug addiction and alcoholism.
properties
IUPAC Name |
1-ethylsulfonyl-4-(2-phenylethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-2-19(17,18)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLGRYAGOCAUMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2-chloro-6-fluorobenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B4421568.png)
![2-({[(4-methoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B4421569.png)


![N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4421596.png)

![N-(2-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B4421608.png)
![N-(4-chlorobenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4421616.png)
![4-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4421628.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B4421636.png)
![3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4421641.png)


![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4421662.png)